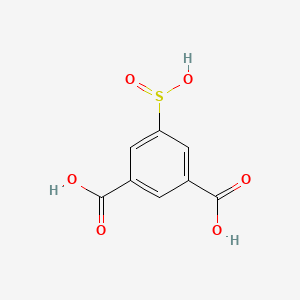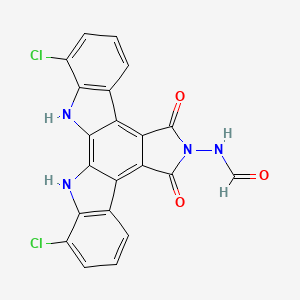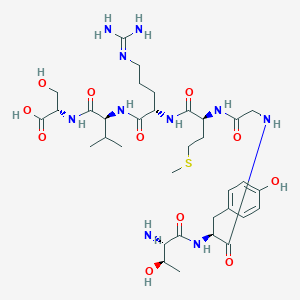
5-Ethoxy-4-hydroxy-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-4-hydroxy-5-oxopentanoate is an organic compound with the molecular formula C7H12O5. It is characterized by the presence of an ethoxy group, a hydroxy group, and a keto group on a pentanoate backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-4-hydroxy-5-oxopentanoate typically involves the esterification of 4-hydroxy-5-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-Hydroxy-5-oxopentanoic acid+EthanolH2SO4this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxy-4-hydroxy-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The keto group can be reduced to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Ethoxy-4,5-dioxopentanoate.
Reduction: 5-Ethoxy-4-hydroxy-5-hydroxypentanoate.
Substitution: 5-Substituted-4-hydroxy-5-oxopentanoates.
Aplicaciones Científicas De Investigación
5-Ethoxy-4-hydroxy-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-4-hydroxy-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The presence of the hydroxy and keto groups allows it to participate in hydrogen bonding and electrostatic interactions with active sites of enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-5-oxopentanoic acid: Lacks the ethoxy group but shares the hydroxy and keto functionalities.
5-Ethoxy-4,5-dioxopentanoate: Contains an additional keto group compared to 5-Ethoxy-4-hydroxy-5-oxopentanoate.
5-Ethoxy-4-hydroxy-5-hydroxypentanoate: Contains an additional hydroxy group compared to this compound.
Uniqueness
This compound is unique due to the combination of its ethoxy, hydroxy, and keto groups, which confer distinct reactivity and interaction profiles. This makes it a versatile compound for various chemical transformations and biological studies.
Propiedades
Número CAS |
210978-51-1 |
|---|---|
Fórmula molecular |
C7H11O5- |
Peso molecular |
175.16 g/mol |
Nombre IUPAC |
5-ethoxy-4-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C7H12O5/c1-2-12-7(11)5(8)3-4-6(9)10/h5,8H,2-4H2,1H3,(H,9,10)/p-1 |
Clave InChI |
WJYDBQHZNGGQDG-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C(CCC(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
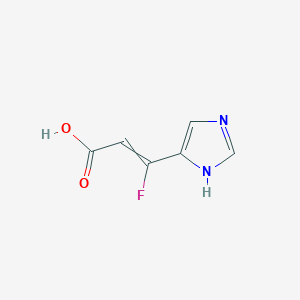
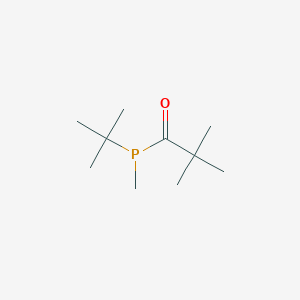
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
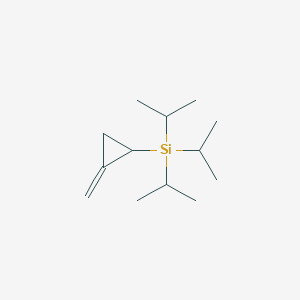
![1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene](/img/structure/B14253827.png)
